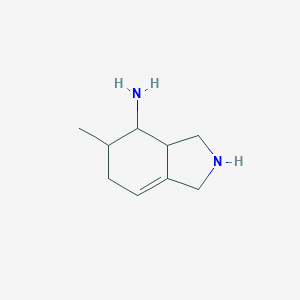
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that can be synthesized using different methods.
Mécanisme D'action
The mechanism of action of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound has been found to have significant anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, future studies could investigate the potential of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in combination with other compounds to develop more effective therapies for various diseases.
In conclusion, 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a promising compound with potential applications in various fields of scientific research. Its low toxicity profile, anti-inflammatory, and analgesic effects make it a safe and useful compound for studying the mechanisms of pain and inflammation. Further research is needed to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases and to understand its mechanism of action.
Méthodes De Synthèse
There are several methods to synthesize 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine, but the most commonly used method involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonia. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurochemistry. This compound has been found to have significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
180414-12-4 |
|---|---|
Nom du produit |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
InChI |
InChI=1S/C9H16N2/c1-6-2-3-7-4-11-5-8(7)9(6)10/h3,6,8-9,11H,2,4-5,10H2,1H3 |
Clé InChI |
VPTYTGVQWAQIGK-UHFFFAOYSA-N |
SMILES |
CC1CC=C2CNCC2C1N |
SMILES canonique |
CC1CC=C2CNCC2C1N |
Synonymes |
1H-Isoindol-4-amine, 2,3,3a,4,5,6-hexahydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



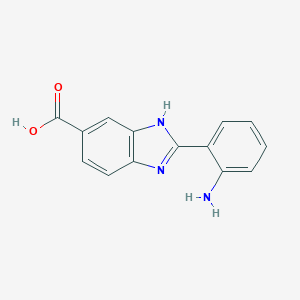
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
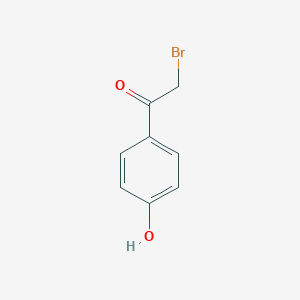
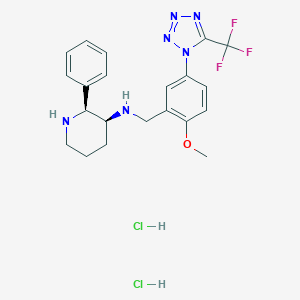
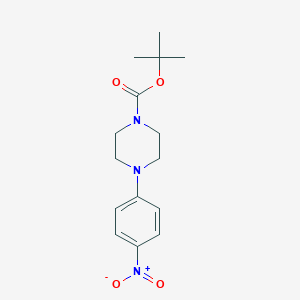

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
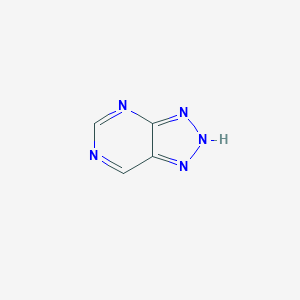


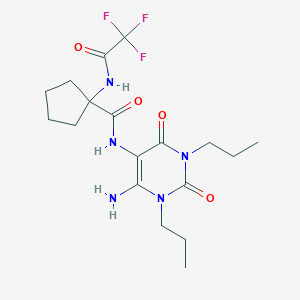
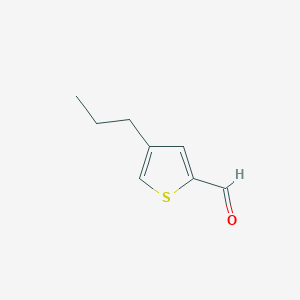
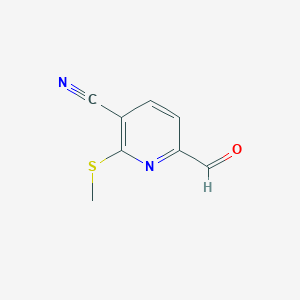
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)